molecular formula C18H14FN3OS B2789543 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 872630-11-0

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2789543
CAS No.: 872630-11-0
M. Wt: 339.39
InChI Key: KGNNQFHDXQLAPH-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially interact with a variety of targets, depending on the specific biological activity it exhibits.

Mode of Action

Based on the known properties of imidazole derivatives , it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it is likely that this compound affects multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological activity of the compound.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on the known biological activities of imidazole derivatives , it can be inferred that the compound likely induces changes at the molecular and cellular level that result in the observed biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the fluorobenzamide moiety, which enhances its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNQFHDXQLAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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